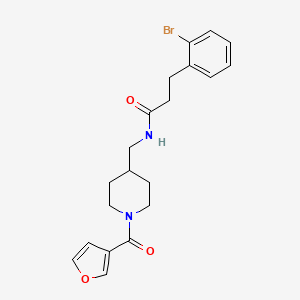

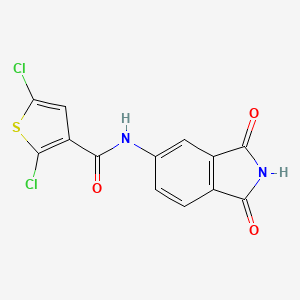

![molecular formula C14H14ClN5O4S B3019652 2-{4-[(4-Chloro-2-nitrophenyl)sulfonyl]piperazino}pyrimidine CAS No. 866153-27-7](/img/structure/B3019652.png)

2-{4-[(4-Chloro-2-nitrophenyl)sulfonyl]piperazino}pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-{4-[(4-Chloro-2-nitrophenyl)sulfonyl]piperazino}pyrimidine" is a synthetic molecule that appears to be related to various pharmacologically active compounds. The papers provided discuss the synthesis and properties of compounds with similar structures, such as 4-piperazinopyrimidines and thieno[2,3-d]pyrimidines, which exhibit a range of biological activities including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties , as well as immunosuppressive activity .

Synthesis Analysis

The synthesis of related compounds involves the nucleophilic attack of amines on halogenated pyrimidines, as seen in the synthesis of 4-piperazinopyrimidines . Additionally, the synthesis of piperazine derivatives can be achieved through cyclization of acetylenic sulfones with chloroamines, followed by intramolecular alkylation . The oxidation of phenylthio-substituted pyrimidines to their corresponding sulfoxides and sulfones, which can then undergo further reactions, is another relevant synthetic pathway .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as 1H NMR and UV spectroscopy . For instance, the structure of a tert-butyl piperazine-carboxylate derivative was determined by X-ray crystallography, revealing the conformation of the piperazine ring and the dihedral angles between the pyrimidine and phenyl rings .

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can be influenced by the electronic nature of substituents, as indicated by the varying rates of hydrolysis and aminolysis of sulfoxides and sulfones derived from substituted pyrimidines . The order of reactivity for nucleophilic aromatic substitution in the synthesis of pteridine derivatives has been established, which is crucial for obtaining compounds free of positional isomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of functional groups like sulfonyl, nitro, and piperazino can significantly affect these properties. The pharmacological properties, such as antiemetic and immunosuppressive activities, are also closely related to the chemical structure of these compounds .

Applications De Recherche Scientifique

Arylpiperazine Derivatives in Clinical Applications

Arylpiperazine derivatives have made significant strides in clinical applications, primarily for treating conditions such as depression, psychosis, or anxiety. These compounds undergo extensive metabolism, involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. The metabolites of these derivatives have been studied for their interactions with various neurotransmitter receptors, indicating their complex pharmacological profiles. Such studies emphasize the importance of understanding the metabolic pathways and pharmacological actions of arylpiperazine derivatives, including those related to 2-{4-[(4-Chloro-2-nitrophenyl)sulfonyl]piperazino}pyrimidine, for their therapeutic applications (Caccia, 2007).

Piperazine Derivatives for Therapeutic Use

Research into piperazine derivatives has highlighted their versatility in drug design, showing significant medicinal potential across various therapeutic areas. Modifications to the piperazine nucleus can lead to substantial differences in medicinal activity, making it a valuable scaffold in the development of new drugs. Such work underscores the potential of piperazine derivatives, including the specific compound , in contributing to the discovery of new therapeutic agents with optimized pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).

Pyrimidine Derivatives as Pharmacologically Active Compounds

Pyrimidine derivatives represent a broad class of compounds with a wide range of pharmacological activities. The pyrimidine core is considered a promising scaffold for developing new biologically active compounds due to its presence in many substances with antiviral, antimicrobial, antitumor, and other activities. This highlights the relevance of studying pyrimidine derivatives, including this compound, for their potential applications in creating new medicines (Chiriapkin, 2022).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[4-(4-chloro-2-nitrophenyl)sulfonylpiperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN5O4S/c15-11-2-3-13(12(10-11)20(21)22)25(23,24)19-8-6-18(7-9-19)14-16-4-1-5-17-14/h1-5,10H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPBYGMVXMUMBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B3019571.png)

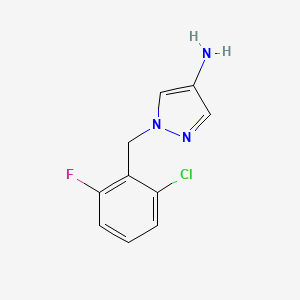

![4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B3019578.png)

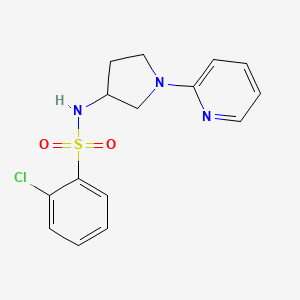

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B3019580.png)

![2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B3019584.png)

![2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole](/img/structure/B3019586.png)

![4-methyl-2-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B3019587.png)

![1-(2,6-dimethylmorpholino)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B3019589.png)